BenchChemオンラインストアへようこそ!

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate

orthogonal protection sequential deprotection multi-step peptide synthesis

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate (CAS 222986-86-9) is a conformationally constrained cyclohexane-derived building block featuring orthogonal dual protection: a tert-butoxycarbonyl (Boc) group on the primary amine and a methyl ester on the carboxylic acid. The compound possesses a trans-1,4-disubstituted cyclohexane core with a methylene spacer (-CH2-) between the ring and the Boc-protected amine, distinguishing it from analogs where the amino group is directly attached to the ring.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
CAS No. 222986-86-9
Cat. No. B3117402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate
CAS222986-86-9
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)OC
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)
InChIKeyJRJOPLNDRJAOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate (CAS 222986-86-9): Orthogonally Protected trans-4-Aminomethyl-Cyclohexane Building Block for Multi-Step Synthesis


Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate (CAS 222986-86-9) is a conformationally constrained cyclohexane-derived building block featuring orthogonal dual protection: a tert-butoxycarbonyl (Boc) group on the primary amine and a methyl ester on the carboxylic acid [1]. The compound possesses a trans-1,4-disubstituted cyclohexane core with a methylene spacer (-CH2-) between the ring and the Boc-protected amine, distinguishing it from analogs where the amino group is directly attached to the ring [1]. With a molecular formula of C14H25NO4, a molecular weight of 271.35 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area of 64.6 Ų, this compound is supplied at purity levels ranging from 95% to ≥98% by multiple vendors for pharmaceutical research and development applications [1].

Why Generic Substitution Fails for Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate: Orthogonal Protection and Spacer Chemistry Are Not Interchangeable


In-class cyclohexane aminomethyl building blocks intended for sequential peptide coupling or multi-step pharmaceutical intermediate synthesis cannot be generically substituted because orthogonal protecting group strategy, linker geometry, and physicochemical properties directly govern synthetic compatibility and downstream deprotection efficiency [1][2]. The target compound uniquely combines a Boc-protected amine (acid-labile) with a methyl ester-protected carboxylic acid (base-labile or hydrolytically cleavable), enabling fully orthogonal deprotection sequences that are impossible with single-protection analogs such as Boc-tranexamic acid (CAS 27687-14-5, which bears a free carboxylic acid that would participate in undesired side reactions during amide coupling) or tranexamic acid methyl ester hydrochloride (CAS 29275-88-5, which has an unprotected nucleophilic amine) [1]. Additionally, the methylene spacer (-CH2-NH-Boc) in the target compound provides a longer, more flexible linker than the directly ring-attached Boc-amino group in methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 146307-51-9), altering the steric environment and the presentation of the amine after Boc deprotection—a critical consideration in structure-activity relationship (SAR) studies and pharmacophore design [1]. The quantitative evidence below establishes where these differences produce measurable, selection-relevant outcomes.

Quantitative Differentiation Evidence: Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate vs. Closest Analogs


Orthogonal Dual Protection: Simultaneous Boc-Amine and Methyl Ester vs. Single-Protection Analogs

The target compound (CAS 222986-86-9) is the only commercially available trans-4-aminomethyl-cyclohexane building block that simultaneously carries a Boc-protected amine and a methyl ester-protected carboxylic acid. In direct structural comparison, Boc-tranexamic acid (CAS 27687-14-5) possesses a free carboxylic acid group rather than a methyl ester, while tranexamic acid methyl ester hydrochloride (CAS 29275-88-5) has an unprotected free amine (as the HCl salt) [1][2]. This orthogonal dual protection enables stepwise deprotection: the methyl ester can be selectively hydrolyzed under basic conditions without affecting the Boc group, or the Boc group can be removed with TFA/HCl without cleaving the methyl ester—a synthetic flexibility that neither single-protection analog can provide .

orthogonal protection sequential deprotection multi-step peptide synthesis

Methylene Spacer Length: -CH2-NH-Boc vs. Directly Ring-Attached -NH-Boc in Analog CAS 146307-51-9

The target compound incorporates a methylene (-CH2-) spacer between the cyclohexane ring and the Boc-protected amine, resulting in a rotatable bond count of 6 and an extended distance of approximately 2.5 Å between the ring carbon and the nitrogen atom [1]. In contrast, methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 146307-51-9) has the Boc-amino group directly attached to the cyclohexane ring with one fewer rotatable bond and a shorter ring-to-nitrogen distance of approximately 1.5 Å . This difference is structurally analogous to the well-characterized distinction between tranexamic acid (TXA, with -CH2-NH2 spacer, Ki ~3.1 µM for plasminogen) and 4-aminocyclohexanecarboxylic acid (without spacer), where the methylene spacer in TXA contributes to a >100-fold difference in antifibrinolytic potency—demonstrating that spacer length fundamentally alters biological target engagement [2].

linker geometry steric accessibility structure-activity relationship

Lipophilicity (XLogP3) Comparison: Methyl Ester vs. Free Carboxylic Acid Analogs for Organic-Phase Synthetic Compatibility

The target compound has a PubChem-computed XLogP3 of 2.2, reflecting the combined lipophilic contributions of the Boc group, the cyclohexane ring, and the methyl ester [1]. Boc-tranexamic acid (CAS 27687-14-5), which bears a free carboxylic acid instead of a methyl ester, has a reported ACD/LogP of approximately 2.10 ; however, at physiological or basic pH, the free carboxylic acid is deprotonated (predicted pKa ~4.86 for the structurally related Boc-N-methyl-tranexamic acid), dramatically reducing its effective LogD and organic-phase solubility compared to the permanently neutral methyl ester of the target compound [2]. The XLogP3 difference of approximately +0.1 log unit between the neutral forms understates the functional difference at pH >5, where the carboxylate anion of Boc-tranexamic acid would exhibit a LogD at least 1-2 units lower than the neutral methyl ester.

lipophilicity organic solvent solubility LogP phase partitioning

Commercial Purity Availability: 98%+ from Multiple Suppliers vs. Typical 95-97% for Closest Analogs

The target compound is available at certified purity levels of ≥98% from multiple independent suppliers (MolCore: NLT 98%, Leyan: 98%+, Macklin: 98.0%) and at 97% from Aladdin Scientific, with 95%+ available from Combiphos (Combi-Blocks, Cat. QJ-2494) and CheMenu . The closest analog, Boc-tranexamic acid (CAS 27687-14-5), is offered at >98.0%(GC)(T) by TCI and 97-99% by other vendors—comparable in maximum purity but lacking the orthogonal protection functionality [1]. The N-methylated isomer Boc-N-methyl-tranexamic acid (CAS 165947-29-5) is typically supplied at ≥95% purity, representing a lower purity floor [2]. The target compound thus combines high available purity with the unique orthogonal protection feature, providing procurement optionality without compromising on quality thresholds.

purity specification quality control procurement HPLC GC

Predicted Physical State and Handling: Liquid-Phase Boiling Point vs. Solid-Phase Melting Point of Free Acid Analog

The target compound has a predicted boiling point of 365.1±15.0 °C at standard pressure and a predicted density of 1.043±0.06 g/cm³, with no melting point reported—consistent with a liquid or low-melting solid at ambient temperature [1]. In contrast, Boc-tranexamic acid (CAS 27687-14-5) is a crystalline solid with a measured melting point of 133.0-137.0 °C (TCI specification) and is described as a white to almost white powder or crystal at 20°C [2]. This physical state divergence has practical implications: the target compound's liquid or low-melting character may facilitate direct use in solvent-free or minimal-solvent reaction setups, while the solid free acid analog requires dissolution and may pose handling challenges in automated high-throughput synthesis platforms that favor liquid reagents.

physical state boiling point handling storage formulation

Demonstrated Synthetic Utility in Patent Literature: 94.89% Yield in N-Alkylation Step Preserving Methyl Ester

The synthetic utility of the target compound as an orthogonally protected intermediate is explicitly demonstrated in patent WO2022/212902 A1, where trans-methyl 4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylate (800 mg, 3.11 mmol) undergoes N-alkylation with methyl iodide (0.6 mL, 9.336 mmol, 3 eq.) in DMF using K2CO3 (1288 mg, 9.336 mmol, 3 eq.) as base at room temperature for 3 hours under nitrogen, affording the N-methylated product in 94.89% isolated yield (800 mg) as a brown solid . Critically, the methyl ester remains intact throughout this N-alkylation, confirming the orthogonal stability of the ester protecting group under these basic conditions—a transformation that would be incompatible with Boc-tranexamic acid (free COOH would undergo competing esterification/alkylation) and with tranexamic acid methyl ester HCl (free NH2 would undergo uncontrolled polyalkylation) [1].

patent intermediate N-alkylation synthetic yield process chemistry

Procurement-Guiding Application Scenarios for Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate (CAS 222986-86-9)


Multi-Step Synthesis of N-Functionalized Tranexamic Acid Derivatives Requiring Selective Amine Modification with Carboxylate Preservation

In synthetic routes where the trans-4-aminomethyl-cyclohexane scaffold must undergo N-alkylation, N-acylation, or reductive amination while the carboxylic acid terminus must remain protected for subsequent coupling, CAS 222986-86-9 is the preferred building block. As demonstrated in WO2022/212902 A1, the compound undergoes clean N-methylation with methyl iodide in 94.89% yield while the methyl ester remains fully intact . This orthogonal stability cannot be achieved with Boc-tranexamic acid (CAS 27687-14-5), where the free carboxylic acid would compete as a nucleophile, nor with tranexamic acid methyl ester HCl (CAS 29275-88-5), where the unprotected amine would undergo uncontrolled poly-functionalization [1]. Researchers developing tranexamic acid-based peptidomimetics, antifibrinolytic prodrugs, or lysine-mimetic enzyme inhibitors should prioritize this building block when the synthetic sequence requires: (i) amine modification before carboxylic acid deprotection, or (ii) sequential orthogonal deprotections for site-specific conjugation.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Conformationally Constrained Cyclohexane Amino Acid Surrogates

The target compound serves as a precursor to trans-4-(aminomethyl)cyclohexane-1-carboxylic acid—a conformationally constrained β-amino acid analog of tranexamic acid that introduces a rigid cyclohexane spacer into peptide chains . In Boc-strategy SPPS, the Boc group is removed with TFA after resin loading, while the methyl ester can be selectively hydrolyzed to the free acid for C-terminal coupling or retained as a C-terminal ester for SAR studies. The 6 rotatable bonds—one more than the directly ring-attached amino analog (CAS 146307-51-9)—provide greater conformational flexibility at the amine attachment point, which can be exploited to optimize peptide-target interactions [1]. The XLogP3 of 2.2 ensures adequate organic solvent solubility for coupling reactions in DMF or NMP [1]. Procurement teams supporting peptide chemistry groups should consider stocking this building block alongside Fmoc-tranexamic acid (CAS 167690-53-1) as complementary orthogonal protection options for different SPPS strategies.

Process Chemistry Scale-Up of Pharmaceutical Intermediates Requiring High-Purity, Multi-Sourced Building Blocks

For process chemistry groups scaling up pharmaceutical intermediates from gram to kilogram quantities, CAS 222986-86-9 offers a critical advantage: 98%+ purity availability from multiple independent suppliers (MolCore, Leyan, Macklin) with ISO-certified quality systems, ensuring supply chain redundancy and consistent lot-to-lot quality [1]. The compound's predicted boiling point of 365.1±15.0 °C and density of 1.043 g/cm³ are compatible with standard industrial distillation and liquid-handling equipment [2]. Unlike the solid Boc-tranexamic acid (mp 133-137°C), which requires dissolution and filtration steps, the target compound's liquid or low-melting character may simplify reactor charging in large-scale batch or flow processes [3]. Procurement managers evaluating this building block for kilo-lab or pilot-plant campaigns should request Certificates of Analysis (CoA) including HPLC purity, NMR confirmation, and residual solvent analysis per ICH Q3C guidelines from the selected supplier.

Medicinal Chemistry SAR Campaigns Exploring Linker Length and Amine Presentation in Cyclohexane-Based Pharmacophores

In medicinal chemistry programs where the spatial presentation of a primary amine relative to a cyclohexane-carboxylate pharmacophore is being systematically varied, CAS 222986-86-9 and its analogs form a matched set for linker-length SAR studies . The target compound (1-carbon methylene spacer, -CH2-NH-Boc) represents the intermediate linker length between methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 146307-51-9, 0-carbon spacer, -NH-Boc directly on ring) and longer-chain variants [1]. Class-level SAR evidence from the tranexamic acid literature demonstrates that the methylene spacer contributes decisively to plasminogen binding: tranexamic acid (-CH2-NH2) shows Ki ~3.1 µM, whereas 4-aminocyclohexanecarboxylic acid (no spacer) exhibits substantially weaker activity . By procuring CAS 222986-86-9 alongside both shorter- and longer-spacer analogs, medicinal chemistry teams can construct a complete linker SAR matrix to identify the optimal amine presentation geometry before committing to costly chiral resolution or asymmetric synthesis of the final lead compound.

Quote Request

Request a Quote for Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.